

An In-depth Technical Guide to 1,3-Dioleoyl-2-heptadecanoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dioleoyl-2-heptadecanoyl
glycerol

Cat. No.: B3026141

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CAS Number: 195891-94-2

Note to the Reader: Direct, in-depth technical data for **1,3-Dioleoyl-2-heptadecanoyl glycerol** is limited in publicly available scientific literature. Due to its structural and functional similarity to the well-researched triglyceride 1,3-dioleoyl-2-palmitoylglycerol (OPO), this guide will leverage data from OPO as a close analogue to provide a comprehensive technical overview. OPO differs only by a single carbon in the sn-2 fatty acid chain (palmitic acid, C16:0) compared to heptadecanoic acid (C17:0) in the target molecule. This substitution is not expected to significantly alter the fundamental physicochemical and biological properties discussed herein.

Core Concepts and Physicochemical Properties

1,3-Dioleoyl-2-heptadecanoyl glycerol is a structured triacylglycerol (TAG), a class of lipids where specific fatty acids are esterified to the glycerol backbone at defined positions. In this molecule, oleic acid, an unsaturated fatty acid, occupies the sn-1 and sn-3 positions, while heptadecanoic acid, a saturated fatty acid, is at the sn-2 position. This specific arrangement is biomimetic of the primary TAG structure found in human milk fat, which is crucial for nutrient absorption and physiological development in infants.

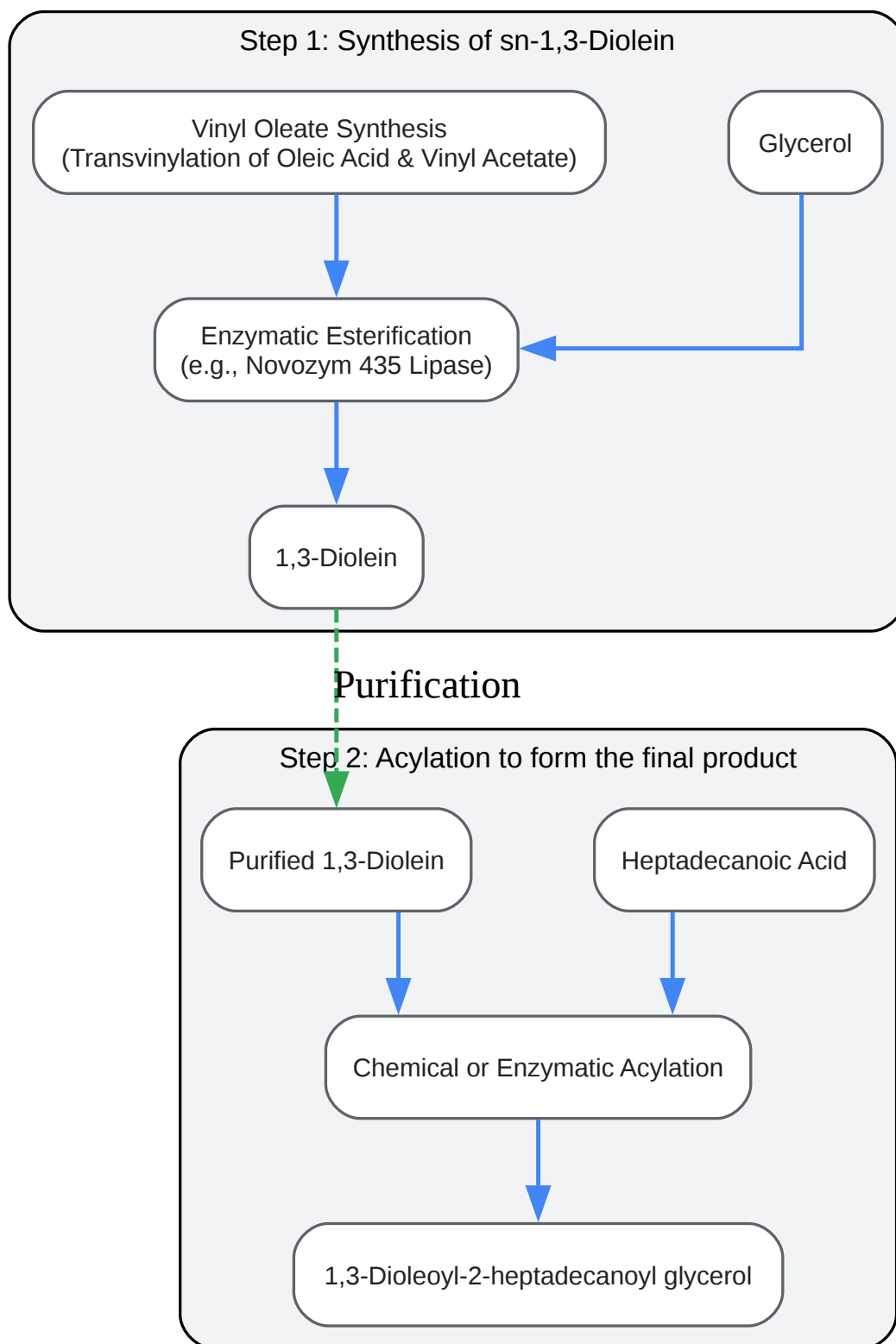
The positioning of a saturated fatty acid at the sn-2 position and unsaturated fatty acids at the sn-1 and sn-3 positions influences its digestion, absorption, and metabolic fate. This structure is believed to enhance the absorption of both fatty acids and calcium.

Summary of Physicochemical Properties:

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 195891-94-2 | N/A |
| Molecular Formula | C ₅₆ H ₁₀₄ O ₆ | N/A |
| Molecular Weight | 873.42 g/mol | N/A |
| Synonyms | 1,3-Olein-2-Heptadecanoin, TG(18:1/17:0/18:1) | N/A |

Synthesis and Manufacturing

The synthesis of structured triglycerides like **1,3-Dioleoyl-2-heptadecanoyl glycerol** typically involves a multi-step chemoenzymatic process. The following is a representative workflow based on the synthesis of the analogue, OPO.[\[1\]](#)



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Caption: Chemoenzymatic synthesis workflow for structured triglycerides.

Experimental Protocols

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO Analogue)

This protocol describes a three-step method for the synthesis of OPO, which can be adapted for **1,3-Dioleoyl-2-heptadecanoyl glycerol** by substituting palmitic acid with heptadecanoic acid.^[1]

Step 1: Synthesis of Vinyl Oleate

- Reaction: Transvinylation between vinyl acetate and oleic acid.
- Catalyst: Typically a palladium-based catalyst.
- Conditions: The reaction is carried out under specific temperature and pressure conditions to facilitate the transfer of the vinyl group.

Step 2: Synthesis of 1,3-Diolein

- Reactants: Vinyl oleate and glycerol.
- Enzyme: Immobilized lipase, such as Novozym 435 (10% w/v).
- Conditions: The reaction is conducted at 35°C for 8 hours.^[1]
- Purification: The resulting 1,3-diolein is purified to a high degree (e.g., 98.6% purity).^[1]

Step 3: Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol

- Reactants: Purified 1,3-diolein and palmitic acid.
- Method: Chemical acylation.
- Outcome: Production of OPO with high regiospecificity.

Analytical Methods

The analysis of structured triglycerides is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A reliable method for the separation and quantification of OPO in various matrices involves a two-step HPLC process.^[2]

- Step 1: Non-aqueous Reversed-Phase HPLC (RP-HPLC)
 - Purpose: Initial fractionation of the complex lipid mixture to isolate the OPO-containing fraction.
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of organic solvents, such as acetonitrile and isopropanol.
- Step 2: Silver Ion HPLC (Ag⁺-HPLC)
 - Purpose: Fine separation of the OPO fraction from its regioisomers (e.g., 1,2-dioleoyl-3-palmitoylglycerol) and other isomers.^{[2][3]}
 - Column: A column impregnated with silver ions, which separates compounds based on the degree of unsaturation.
 - Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD) for samples with low OPO content.^[2]

Gas Chromatography (GC) Analysis

GC is used to determine the fatty acid composition of the triglyceride, particularly at the sn-2 position.

- Sample Preparation:
 - Hydrolysis: The triglyceride is subjected to enzymatic hydrolysis using pancreatic lipase, which selectively cleaves fatty acids from the sn-1 and sn-3 positions.

- Isolation: The resulting 2-monoacylglycerol is isolated.
- Derivatization: The fatty acids of the 2-monoacylglycerol are converted to their fatty acid methyl esters (FAMES).
- GC Conditions:
 - Column: A capillary column suitable for FAME analysis.
 - Carrier Gas: Helium or hydrogen.
 - Detector: Flame Ionization Detector (FID).

Biological Activity and Signaling Pathways

Research on the OPO analogue has shed light on its significant biological effects, particularly in relation to intestinal health and inflammation.

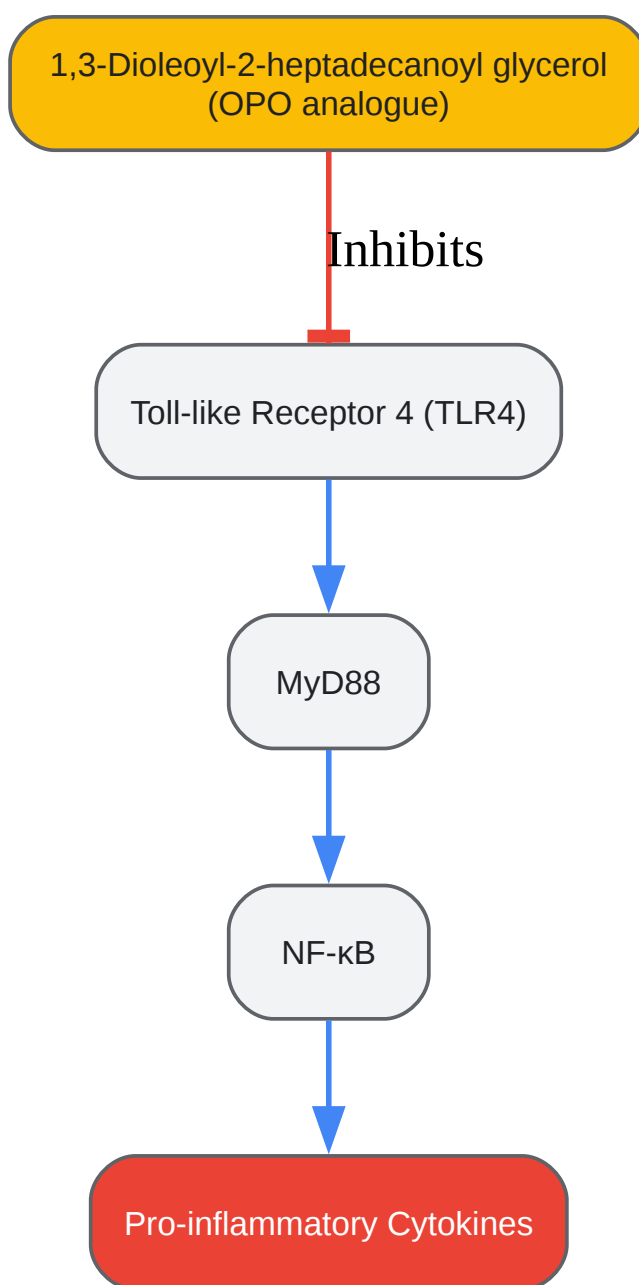
Modulation of Gut Microbiota and Intestinal Barrier Function

Studies have shown that OPO supplementation can positively influence the gut microbiome and enhance the integrity of the intestinal barrier.^[4] In neonatal mice, OPO supplementation has been observed to:

- Increase the number of intestinal stem cells, promoting the growth of villi and crypts.^{[4][5]}
- Promote the differentiation of goblet and Paneth cells.^{[4][5]}
- Enhance intestinal barrier integrity by upregulating the expression of mucin 2, lysozyme 1, and tight junction proteins.^{[4][5]}
- Increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.^{[5][6]}
- Elevate levels of butyrate, a short-chain fatty acid known for its beneficial effects on gut health.^{[4][5]}

Anti-inflammatory Effects via TLR4 Signaling

In models of colitis, OPO has been shown to exert protective effects by modulating inflammatory signaling pathways.[7]



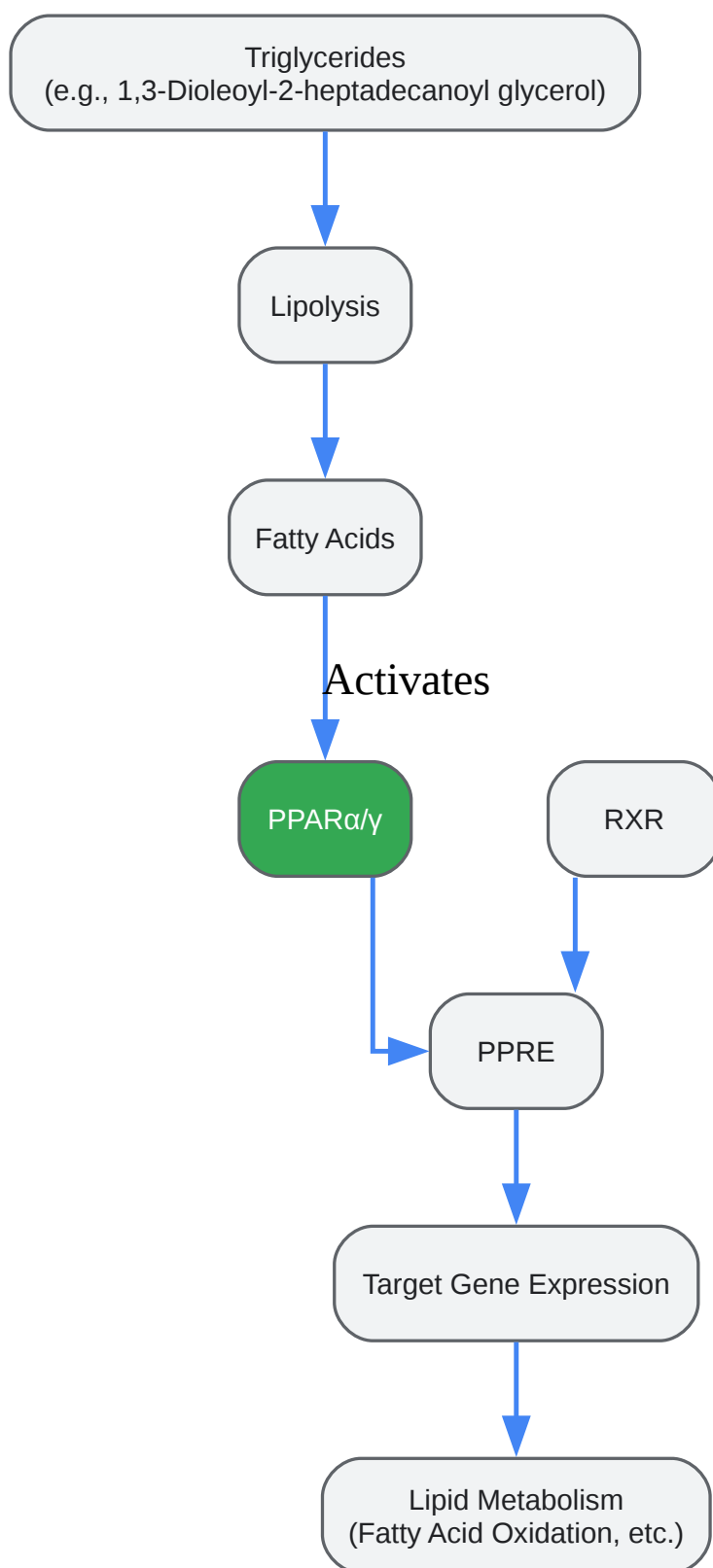
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Caption: OPO's inhibitory effect on the TLR4-MyD88-NF-κB signaling pathway.

OPO treatment has been demonstrated to reduce inflammation by suppressing the TLR4-MyD88-NF- κ B signaling pathway in colitis models.^[7] This suggests a potential therapeutic application for structured triglycerides in inflammatory bowel disease.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Triglycerides and their constituent fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a critical role in lipid and glucose metabolism.^{[8][9]}



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Caption: General overview of triglyceride involvement in PPAR signaling.

Activation of PPARs, particularly PPAR α and PPAR γ , by fatty acids derived from triglycerides leads to the regulation of genes involved in fatty acid oxidation, triglyceride synthesis and breakdown, and inflammation.[8][9][10] This highlights the central role of such lipids in maintaining metabolic homeostasis.

Applications in Drug Development and Nutrition

The unique structure and biological activities of **1,3-Dioleoyl-2-heptadecanoyl glycerol** and its analogues make them promising candidates for various applications:

- **Infant Nutrition:** As a key component in infant formulas to mimic the fat composition of human milk, thereby improving nutrient absorption and supporting healthy development.
- **Therapeutic Nutrition:** For individuals with inflammatory bowel disease or other intestinal dysfunctions, due to its anti-inflammatory properties and ability to support gut barrier function.[7]
- **Drug Delivery:** The lipid nature of these molecules makes them potential excipients in lipid-based drug delivery systems to enhance the bioavailability of poorly soluble drugs.

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